Differentiation from 2,3,4-Trifluorobenzoic Acid: Targeting Unique Pharmaceutical Intermediates
2-Chloro-3,4-difluorobenzoic acid is directly referenced as a key intermediate in the patent literature for specific pharmaceutical compounds. For example, WO2007/15567 A1 (assigned to Takeda Pharmaceutical Company Limited) explicitly cites 2-chloro-3,4-difluorobenzoic acid (CAS 150444-93-2) as a building block for the synthesis of novel therapeutic agents [1]. In contrast, 2,3,4-trifluorobenzoic acid is commonly employed as a fragment molecule for general scaffold diversification in drug discovery rather than being tied to a specific, patented pharmacophore [2]. This distinction is critical for researchers aiming to either navigate existing intellectual property or develop novel composition-of-matter patents.
| Evidence Dimension | Patent-Defined Synthetic Utility |
|---|---|
| Target Compound Data | Explicitly cited in WO2007/15567 A1 as a synthetic intermediate |
| Comparator Or Baseline | 2,3,4-Trifluorobenzoic acid (CAS 61079-72-9) |
| Quantified Difference | Specific, patent-defined use vs. general fragment for scaffold diversification |
| Conditions | Patent literature analysis for pharmaceutical synthesis |
Why This Matters
For procuring intermediates in a drug discovery or development setting, the existence of specific patent precedents using 2-chloro-3,4-difluorobenzoic acid can be a crucial factor in both freedom-to-operate analysis and the strategic selection of building blocks for novel IP generation.
- [1] TAKEDA PHARMACEUTICAL COMPANY LIMITED. (2007). Patent WO2007/15567 A1. Location in patent: Page/Page column 93-94. View Source
- [2] TargetMol. (2024). 2,3,4-Trifluorobenzoic acid Product Information. View Source
